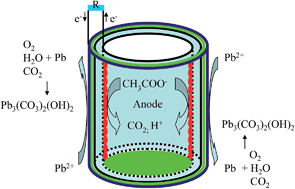Lead ions removal from aqueous solution in a novel bioelectrochemical system with a stainless steel cathode†
RSC Advances Pub Date: 2014-08-13 DOI: 10.1039/C4RA06398H
Abstract
Heavy metal pollution, especially lead pollution in water, has been a growing concern due to the toxicity of lead to human and other beings. According to previous reports, bioelectrochemical systems (BESs) showed significant advantages in heavy metal ions removal, but have not been considered for Pb2+ removal. In this study, a novel BES with stainless steel cathode distinguished with traditional BESs was employed with mixed culture as biocatalyst for removing Pb2+ from solution. The results indicated Pb2+ could be effectively removed and hydrocerussite as the final product confirmed by X-ray diffraction was deposited on the stainless steel cathode. Furthermore, the principle of Pb2+ removal was deduced based on the experiment of the reduction of ferricyanide in the stainless steel tube-type BES. In brief, we suggested a novel low-cost approach to remove and recover Pb2+ from Pb2+-containing wastewater.


Recommended Literature
- [1] Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands†
- [2] (2-Methylpiperidine)PbI3: an ABX3-type organic–inorganic hybrid chain compound and its semiconducting nanowires with photoconductive properties†
- [3] Host–guest energetic materials constructed by incorporating oxidizing gas molecules into an organic lattice cavity toward achieving highly-energetic and low-sensitivity performance†
- [4] ENDOR study of a thiocytosine oxidation product in cytosine monohydrate crystals doped with 2-thiocytosine, X-irradiated at 15 K
- [5] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†
- [6] Front cover
- [7] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [8] A dual pH-sensitive liposomal system with charge-reversal and NO generation for overcoming multidrug resistance in cancer†
- [9] From main-chain conjugated polymer photosensitizer to hyperbranched polymer photosensitizer: expansion of the polymerization-enhanced photosensitization effect for photodynamic therapy†
- [10] Electronic structure and excited state dynamics in a dicyanovinyl-substituted oligothiophene on Au(111)

Journal Name:RSC Advances
Research Products
-
CAS no.: 16929-05-8
-
CAS no.: 118290-05-4
-
CAS no.: 14517-44-3









